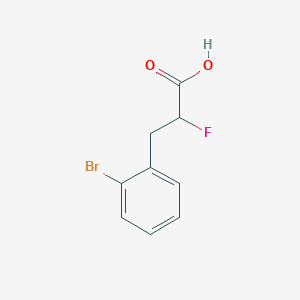

3-(2-Bromophenyl)-2-fluoropropanoic acid

Vue d'ensemble

Description

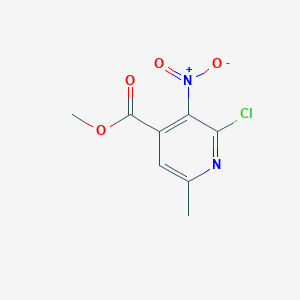

The compound “3-(2-Bromophenyl)-2-fluoropropanoic acid” is likely to be a white or off-white solid under normal conditions . It contains a bromophenyl group attached to the third carbon of a propanoic acid, with a fluorine atom attached to the second carbon .

Molecular Structure Analysis

The molecular structure of “3-(2-Bromophenyl)-2-fluoropropanoic acid” would consist of a three-carbon chain (propanoic acid) with a bromophenyl group attached to the third carbon and a fluorine atom attached to the second carbon .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The carboxylic acid group (-COOH) could react with bases to form salts, or with alcohols to form esters . The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Based on its structure, “3-(2-Bromophenyl)-2-fluoropropanoic acid” is likely to be a solid at room temperature . It may have a relatively high boiling point due to the presence of the bromine atom . The compound is likely to be soluble in polar solvents due to the presence of the polar carboxylic acid group .Applications De Recherche Scientifique

Medicinal Chemistry

3-(2-Bromophenyl)-2-fluoropropanoic acid: is a valuable compound in medicinal chemistry due to its potential as a building block for various pharmacologically active molecules. Its bromine and fluorine atoms make it a versatile intermediate for the synthesis of diverse medicinal agents. For instance, it can be used to develop inhibitors for enzymes like Amyloid Binding Alcohol Dehydrogenase (ABAD), which are significant in the treatment of diseases such as Alzheimer’s and cancer .

Polymer Science

In polymer science, 3-(2-Bromophenyl)-2-fluoropropanoic acid can be utilized to modify the properties of polymers. Its incorporation into polymer chains can lead to materials with enhanced thermal stability, flame retardancy, or specific interactions with other chemical substances. This makes it a candidate for creating specialized polymers for industrial applications .

Optoelectronics

The compound’s ability to act as a precursor for the synthesis of phthalocyanines and fullerene dyads is particularly relevant in optoelectronics. These materials are crucial for the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs), which are at the forefront of next-generation display and lighting technologies .

Catalysis

In catalysis, 3-(2-Bromophenyl)-2-fluoropropanoic acid can be a precursor for the synthesis of organoboron compounds used in cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction is widely applied in the creation of carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .

Organic Synthesis

This compound serves as a starting point for the synthesis of various organic molecules. Its reactive halogen atoms are suitable for multiple substitution reactions, enabling the creation of complex molecules with high precision. It’s particularly useful in the synthesis of adamantane derivatives, which have applications across medicinal chemistry and nanomaterials .

Materials Science

3-(2-Bromophenyl)-2-fluoropropanoic acid: can be used in materials science for the synthesis of novel materials with specific electronic or mechanical properties. It can contribute to the development of new composites, coatings, or additive manufacturing materials that require precise chemical functionality .

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various biochemical targets, including enzymes and receptors involved in cellular signaling pathways .

Mode of Action

It’s worth noting that bromophenyl groups are often involved in halogen bonding interactions, which can influence the compound’s interaction with its targets . The fluoropropanoic acid moiety may also participate in hydrogen bonding, further modulating the compound’s activity .

Biochemical Pathways

Similar compounds have been implicated in a variety of pathways, including those involved in cellular signaling, metabolism, and gene expression .

Result of Action

Similar compounds have been shown to modulate a variety of cellular processes, including cell proliferation, apoptosis, and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Bromophenyl)-2-fluoropropanoic acid . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s solubility, stability, and interactions with its targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(2-bromophenyl)-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBTXIJZCBJQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-2-fluoropropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile](/img/structure/B1470250.png)

![1-[5-(2-Methoxyphenyl)-2-thienyl]-1-ethanamine](/img/structure/B1470255.png)

![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)

![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1470267.png)

![3-Ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470272.png)